molecular formula C11H15N B8774426 Benzenamine, 2,6-diethyl-N-methylene- CAS No. 35203-08-8

Benzenamine, 2,6-diethyl-N-methylene-

Cat. No. B8774426
M. Wt: 161.24 g/mol
InChI Key: ZMBSRNHDTFKMLI-UHFFFAOYSA-N
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Patent
US03976471

Procedure details

2,6-Diethylaniline (149.2 grams; 1.0 mole), paraformaldehyde (40 grams), a 25% solution of trimethylamine (1.7 grams) and heptane were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser connected to a Dean-Stark trap. The reaction mixture was heated and the water formed removed by azeotropic distillation. When no more water could be removed, the reaction mixture was stripped of solvent and distilled to yield the desired product N-methylene-2,6-diethylaniline as a colorless oil having a boiling point of 65°C.
Quantity
149.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].C=O.[CH3:14]N(C)C.CCCCCCC>O>[CH2:14]=[N:5][C:4]1[C:6]([CH2:10][CH3:11])=[CH:7][CH:8]=[CH:9][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
149.2 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Name
Quantity
40 g
Type
reactant
Smiles
C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.7 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
removed by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
When no more water could be removed
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C=NC1=C(C=CC=C1CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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